molecular formula C7H6O4 B14551702 Methyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate CAS No. 61752-11-2

Methyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate

Cat. No.: B14551702
CAS No.: 61752-11-2
M. Wt: 154.12 g/mol
InChI Key: CEODSBUPOOLBNY-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate is a bicyclic compound with a unique structure that includes a lactone ring. This compound is of significant interest in synthetic chemistry due to its potential as a versatile building block for more complex molecules .

Preparation Methods

The synthesis of methyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate typically involves photochemical rearrangement. One efficient method uses flow photochemistry, which significantly reduces reaction times from 24 hours to just 10 minutes. This method also improves throughput, achieving 144 mg/h compared to 14-21 mg/h in batch processes . The starting material for this synthesis is often 2-pyrone, which undergoes a photochemical reaction to form the desired bicyclic lactone .

Chemical Reactions Analysis

Methyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate undergoes various chemical reactions, including nucleophilic attack, which opens the lactone ring. This reactivity has been demonstrated with halides, as well as various soft and hard nucleophiles . The compound can also participate in cycloaddition reactions, such as the [4 + 2] cycloaddition with methacrylonitrile, forming a cycloadduct .

Scientific Research Applications

This compound is valuable in synthetic chemistry as a building block for more complex molecules. Its ability to undergo nucleophilic attack and ring-opening reactions makes it useful for creating diverse chemical structures .

Mechanism of Action

Comparison with Similar Compounds

Methyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate can be compared to other bicyclic lactones, such as 2-oxabicyclo[2.2.2]oct-5-ene-6-carboxylate. While both compounds share a bicyclic lactone structure, the former has a more strained ring system, which enhances its reactivity . This makes this compound a more versatile building block in synthetic chemistry .

Properties

CAS No.

61752-11-2

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

IUPAC Name

methyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate

InChI

InChI=1S/C7H6O4/c1-10-6(8)3-2-4-5(3)11-7(4)9/h2,4-5H,1H3

InChI Key

CEODSBUPOOLBNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2C1OC2=O

Origin of Product

United States

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